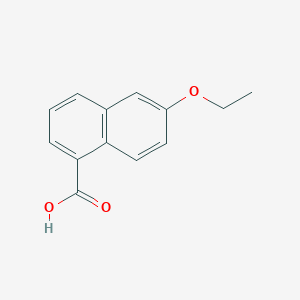

6-Ethoxynaphthalene-1-carboxylic acid

Description

Significance of Naphthalene (B1677914) Carboxylic Acids as Key Synthons in Organic Chemistry

Naphthalene carboxylic acids are fundamental building blocks, or synthons, in organic synthesis. Their utility stems from the presence of the carboxylic acid group, which can be readily converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols. This versatility allows chemists to construct complex molecular architectures. For instance, naphthalene dicarboxylic acids are crucial monomers in the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN), which exhibits superior thermal and mechanical properties compared to conventional polyesters. nih.govresearchgate.net

The synthesis of substituted naphthalenes often relies on traditional electrophilic aromatic substitution; however, controlling the regioselectivity of these reactions can be challenging and is dependent on the existing functional groups. researchgate.net The development of regioselective synthesis methods for polysubstituted naphthalene derivatives is an active area of research, driven by their importance in the pharmaceutical and organic synthesis industries. researchgate.net The direct carboxylation of naphthalene derivatives or the oxidation of alkylnaphthalenes are common routes to access these valuable synthons. researchgate.netorgsyn.org

Positional Isomerism and Stereochemical Considerations in Naphthalene Derivatives

The naphthalene ring system has two distinct types of positions for monosubstitution, leading to positional isomers. quora.comvaia.com Positions 1, 4, 5, and 8 are chemically equivalent and are referred to as α-positions, while positions 2, 3, 6, and 7 are also equivalent and are known as β-positions. vaia.com Consequently, a monosubstituted naphthalene can exist as two different isomers (e.g., 1-naphthoic acid and 2-naphthoic acid), each with distinct physical and chemical properties. vaia.comlibretexts.orgwikipedia.org

The reactivity of these positions differs significantly. Substitution generally occurs more readily at the α-position (position 1) because the carbocation intermediate formed during electrophilic substitution is more stable. libretexts.org This is because the intermediate for 1-substitution allows for the positive charge to be delocalized over two positions while leaving one of the benzene (B151609) rings fully aromatic, a more stable arrangement than that for 2-substitution. libretexts.org

| Property | 1-Naphthoic Acid (α-isomer) | 2-Naphthoic Acid (β-isomer) |

|---|---|---|

| Molecular Formula | C₁₁H₈O₂ | C₁₁H₈O₂ |

| Molar Mass | 172.18 g/mol | 172.18 g/mol |

| Melting Point | 159-161 °C | 185.5 °C |

| Acidity (pKa) | 3.7 | 4.2 |

Overview of Functional Group Interactions within the 6-Ethoxynaphthalene-1-carboxylic Acid Scaffold

The chemical behavior of this compound is governed by the electronic interplay between its functional groups and the naphthalene ring system. The ethoxy group (-OCH₂CH₃) at the 6-position acts as an electron-donating group through resonance, increasing the electron density of the aromatic system, particularly at the ortho and para positions relative to it. Conversely, the carboxylic acid group (-COOH) at the 1-position is an electron-withdrawing group, deactivating the ring towards electrophilic substitution.

This "push-pull" electronic arrangement creates a polarized molecule. The electron-donating nature of the ethoxy group can influence the acidity of the carboxylic acid and the reactivity of the naphthalene core. The specific substitution pattern on a naphthalene core, along with the chemical nature of the substituents, plays a crucial role in its biological and chemical properties, as seen in studies of naphthalene diimides where these factors modulate their affinity for G-quadruplexes. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

731861-61-3 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

6-ethoxynaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H12O3/c1-2-16-10-6-7-11-9(8-10)4-3-5-12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15) |

InChI Key |

GYSHJHMAWKWKTA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Ethoxynaphthalene 1 Carboxylic Acid and Its Derivatives

Regioselective Alkylation and Etherification Strategies for the Ethoxy Moiety

Introducing the ethoxy group onto a naphthol precursor is a critical step, demanding control over the position of alkylation. The starting material for this transformation is typically a 6-hydroxynaphthalene derivative.

Direct O-alkylation, often following the principles of the Williamson ether synthesis, is a fundamental method for forming aryl ethyl ethers. This protocol involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent.

The reaction typically proceeds by treating a naphthol derivative, such as 6-hydroxy-1-naphthoic acid, with a base (e.g., sodium hydride, potassium carbonate) to generate the more nucleophilic naphthoxide ion. This is followed by the addition of an ethylating agent like ethyl iodide or diethyl sulfate. Environmentally benign approaches have been developed using aqueous surfactant media to facilitate this transformation. scirp.org

Table 1: Representative Conditions for Direct O-Alkylation of Naphthols

| Substrate | Base | Alkylating Agent | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| β-Naphthol | K₂CO₃ | Ethyl Bromide | DMF | 80 °C, 4h | >95% |

| 6-Bromo-2-naphthol | NaH | Ethyl Iodide | THF | Reflux, 6h | High |

This table presents generalized conditions for the O-alkylation of naphthol derivatives, illustrating common reagents and potential yields.

Catalytic methods offer an alternative to traditional base-mediated alkylation. Boron trifluoride etherate (BF₃·OEt₂) has emerged as a notable reagent, capable of acting as both a Lewis acid catalyst and an ethylating agent. nih.gov In this reaction, the ethyl group is transferred directly from the boron trifluoride etherate complex to the hydroxyl group of the aryl alcohol. nih.govresearchgate.net

This method proceeds cleanly and can tolerate a variety of functional groups, including halogens and nitro groups. nih.gov The reaction mechanism involves the activation of the hydroxyl group by the Lewis acid, facilitating the ethyl transfer. However, the efficiency of this reaction can be significantly reduced by the presence of ortho-amino or ortho-nitro groups, which can chelate with the boron trifluoride etherate. nih.govresearchgate.net

Table 2: Ethylation of Aryl Alcohols using Boron Trifluoride Etherate

| Substrate | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorophenol | BF₃·OEt₂ | Reflux, 2h | 95% | nih.gov |

| 4-Nitrophenol | BF₃·OEt₂ | Reflux, 2h | 90% | nih.gov |

| 2-Naphthol | BF₃·OEt₂ | Reflux, 2h | 85% | nih.gov |

This table showcases the versatility of Boron Trifluoride Etherate for the ethylation of various aryl alcohols, including a naphthol derivative.

Carboxylic Acid Functional Group Introduction and Chemical Manipulation

The introduction of the carboxylic acid moiety at the C1 position of the naphthalene (B1677914) ring can be achieved through several advanced synthetic routes, including carbonylation and oxidation.

Carbonylation reactions provide a direct pathway to introduce a carboxyl group by utilizing carbon monoxide (CO). Transition-metal catalysts, particularly those based on palladium, are highly effective for this transformation. youtube.com One prominent method is the palladium-catalyzed carbonylation of aryl halides or triflates. For instance, 1-bromo-6-ethoxynaphthalene could be subjected to a palladium-catalyzed reaction under a carbon monoxide atmosphere to yield the corresponding carboxylic acid or its ester derivative. google.com

Oxidative carbonylation allows for the direct carbonylative C-H bond activation, offering a more atom-economical route. researchgate.net A catalytic system of Pd(OAc)₂ with an oxidant like K₂S₂O₈ can carboxylate naphthalene directly under mild conditions, though controlling regioselectivity for a substituted naphthalene requires careful optimization. researchgate.netresearchgate.net

Oxidative methods can convert a pre-installed functional group, such as a methyl or other alkyl group, at the C1 position into a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium can oxidize a benzylic carbon to a carboxyl group. youtube.com For example, 1-methyl-6-ethoxynaphthalene could be oxidized to form 6-ethoxynaphthalene-1-carboxylic acid.

Another approach involves the carboxylation of organometallic intermediates. A naphthalene derivative can be halogenated at the 1-position (e.g., to 1-bromo-6-ethoxynaphthalene), followed by lithium-halogen exchange to form a highly reactive naphthyllithium species. This intermediate can then react with carbon dioxide (in the form of dry ice) to generate the lithium salt of the carboxylic acid, which upon acidic workup yields the final product. prepchem.com

Multi-Step Synthesis Pathways for Complex Naphthalene Architectures

This compound can serve as a key intermediate in the construction of more complex molecular frameworks. Multi-step synthetic sequences leverage the reactivity of both the carboxylic acid and the aromatic ring to build elaborate structures. youtube.comyoutube.comtruman.edu

The carboxylic acid group can be converted into a variety of other functional groups. For example:

Amide Formation: Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to a more reactive acyl chloride. youtube.com This intermediate can then be reacted with various amines to form a diverse library of amides.

Esterification: Acid-catalyzed reaction with an alcohol (Fischer esterification) yields the corresponding ester. truman.edu

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The naphthalene ring itself can undergo further functionalization, such as electrophilic aromatic substitution. The directing effects of the existing ethoxy and carboxyl groups will influence the position of new substituents. These multi-step pathways are fundamental in medicinal chemistry and materials science for creating novel compounds with specific properties. nih.govscribd.com

Convergent and Divergent Synthetic Design Principles

In contrast, divergent synthesis is a powerful method for creating a library of structurally related compounds from a common intermediate. nih.govchemrxiv.org This approach is particularly valuable in drug discovery and materials science for structure-activity relationship (SAR) studies. Starting from a core scaffold, such as this compound, a variety of derivatives can be generated by reacting the carboxylic acid group or by modifying the ethoxy group. For instance, the carboxylic acid can be converted into a range of esters, amides, or other functional groups. This methodology allows for the rapid exploration of chemical space around a central molecular framework. researchgate.net The versatility of carboxylic ester precursors, for example, can be leveraged to produce a wide array of derivatives through different reaction pathways. nih.gov

A combined strategy could also be employed, where a convergent approach is used to efficiently synthesize the core this compound scaffold, which then serves as the starting point for a divergent synthesis to generate a library of analogues.

Optimization of Reaction Conditions and Process Development

The transition from a laboratory-scale synthesis to industrial production requires meticulous optimization of reaction conditions to ensure safety, cost-effectiveness, and high yield. patsnap.com Key parameters that are typically scrutinized include temperature, pressure, catalyst selection and loading, solvent, and reactant concentrations. researchgate.netnih.gov

The optimization process for synthesizing carboxylic acid derivatives often focuses on enhancing reaction rates and selectivity while minimizing side reactions. patsnap.com For instance, in reactions involving naphthalene precursors, controlling the temperature is crucial to prevent unwanted side reactions like the formation of secondary oxidation products (e.g., naphthoquinone or phthalic acid). google.com The choice of catalyst is also paramount; for example, moving from homogeneous to heterogeneous catalysts can simplify product purification and catalyst recycling.

Process development also involves scaling up the reaction from bench-top flasks to large reactors. This requires addressing challenges related to heat and mass transfer, mixing, and safety. google.com The induction period of a reaction, the time before the main reaction begins, and its exothermicity must be well-characterized to prevent runaway reactions on a large scale. google.com

Below is a table summarizing key parameters and their potential impact on the synthesis of aromatic carboxylic acids.

| Parameter | Objective of Optimization | Potential Impact on Synthesis |

| Temperature | Increase reaction rate, control selectivity | Higher temperatures can accelerate reactions but may lead to decomposition or side products. google.com |

| Catalyst | Improve yield, selectivity, and reaction rate | The right catalyst can enable reactions under milder conditions and direct the reaction to the desired product. patsnap.com |

| Solvent | Improve solubility, influence reaction kinetics | The polarity and properties of the solvent can affect reaction pathways and rates. nih.gov |

| Reactant Ratio | Maximize conversion of limiting reagent | Optimizing the molar ratio of reactants can drive the reaction to completion and minimize waste. google.com |

| Pressure | Increase concentration of gaseous reactants | For reactions involving gases like oxygen or carbon dioxide, pressure can significantly influence the reaction rate. researchgate.net |

Green Chemistry Considerations in Synthetic Route Design

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov The application of these principles is becoming increasingly important in the synthesis of fine chemicals like this compound.

Key green chemistry considerations in synthetic design include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents like benzene (B151609) with greener alternatives such as toluene, water, or supercritical fluids like CO2. nih.gov Biodegradable solvents are also a viable option. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. ijpsr.com This can often be achieved through the use of highly efficient catalysts.

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as biomass, instead of fossil fuels. kit.edu For example, lignin (B12514952) is a major renewable source of aromatic compounds. kit.edu

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. Biocatalysts, such as enzymes, offer high selectivity under mild conditions and are biodegradable. rsc.org

Waste Prevention: Designing syntheses to produce minimal waste, which is preferable to treating waste after it has been created. nih.gov

The following table illustrates how green chemistry principles can be applied to the synthesis of carboxylic acids.

| Traditional Approach | Green Chemistry Alternative | Principle(s) Addressed |

| Use of hazardous organic solvents (e.g., benzene) | Use of water, supercritical CO2, or biodegradable solvents. nih.gov | Safer Solvents |

| High-temperature reactions requiring significant energy input | Catalytic reactions at ambient temperature. ijpsr.com | Energy Efficiency |

| Use of stoichiometric inorganic oxidants | Catalytic oxidation using molecular oxygen or hydrogen peroxide. | Atom Economy, Waste Prevention |

| Multi-step synthesis with purification at each stage | One-pot synthesis or continuous flow processes. rsc.org | Waste Prevention, Energy Efficiency |

| Petrochemical-based starting materials | Starting materials derived from renewable sources like lignin or plant oils. kit.edu | Use of Renewable Feedstocks |

By integrating these principles from the outset of synthetic route design, the environmental footprint associated with the production of this compound and its derivatives can be significantly reduced.

Mechanistic Investigations and Reactivity Profiles of 6 Ethoxynaphthalene 1 Carboxylic Acid

Nucleophilic Acyl Substitution Mechanisms of the Carboxyl Group

The carboxyl group of 6-Ethoxynaphthalene-1-carboxylic acid is a key site for chemical modification through nucleophilic acyl substitution. This class of reactions involves the replacement of the hydroxyl (-OH) portion of the carboxylic acid with another nucleophilic group. The direct substitution is generally unfavorable due to the poor leaving group nature of the hydroxide ion (OH⁻). libretexts.org Consequently, the carboxylic acid typically requires activation to enhance the electrophilicity of the carbonyl carbon and to convert the hydroxyl group into a better leaving group. libretexts.orguomustansiriyah.edu.iq

The general mechanism proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comkhanacademy.org This intermediate then collapses, reforming the carbon-oxygen double bond and expelling the leaving group. uomustansiriyah.edu.iqkhanacademy.org

Activation of the carboxyl group is a prerequisite for reactions with most nucleophiles. A common method involves conversion to a more reactive acid derivative, such as an acid chloride, acid anhydride, or ester. libretexts.org

Formation of Acid Chlorides: Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 6-ethoxynaphthalene-1-carbonyl chloride. libretexts.org In this process, the hydroxyl group is transformed into an acyl chlorosulfite moiety, which is an excellent leaving group. libretexts.org The resulting acid chloride is a versatile intermediate that readily reacts with a wide range of nucleophiles.

Esterification: While direct esterification with an alcohol is possible under acidic catalysis (Fischer esterification), the reaction is often more efficient via the acid chloride. libretexts.orguomustansiriyah.edu.iq Reacting 6-ethoxynaphthalene-1-carbonyl chloride with an alcohol (R'-OH) in the presence of a base like pyridine yields the corresponding ester.

Amide Formation: Similarly, amides can be synthesized by reacting the acid chloride with ammonia, primary amines (R'-NH₂), or secondary amines (R'₂NH). The reaction is typically rapid and high-yielding. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC), which activate the carboxyl group in situ. libretexts.org

The table below summarizes the intermolecular reactions of activated this compound.

| Activating Agent | Nucleophile | Product Class |

| Thionyl Chloride (SOCl₂) | Alcohol (R'-OH) | Ester |

| Thionyl Chloride (SOCl₂) | Amine (R'-NH₂) | Amide |

| Dicyclohexylcarbodiimide (DCC) | Amine (R'-NH₂) | Amide |

| Two molecules of the carboxylic acid | Heat | Acid Anhydride |

Intramolecular reactions of this compound can lead to the formation of new cyclic structures, provided a suitable interacting functional group is present elsewhere on the naphthalene (B1677914) ring.

Intramolecular Cyclization: For an intramolecular nucleophilic acyl substitution to occur, a nucleophilic group must be positioned in close proximity to the C1-carboxylic acid, typically at the C7 or C8 position. For instance, if a hydroxyl or amino group were present at the C7 position, an acid- or base-catalyzed intramolecular esterification (lactonization) or amidation (lactamization) could be envisioned, leading to a five-membered lactone or lactam ring fused to the naphthalene core. Such cyclizations are common in organic synthesis for constructing polycyclic systems. beilstein-journals.org

Rearrangement Pathways: Rearrangements involving the carboxylic acid group on a naphthalene core are less common but can be induced under specific conditions, often driven by steric strain. For example, studies on the closely related 8-nitro-1-naphthoic acid have shown that severe steric hindrance between the nitro and carboxylic acid groups can promote an unusual rearrangement that disrupts the aromaticity of the naphthalene ring. nih.gov While this compound lacks such a sterically demanding substituent at the peri-position (C8), this highlights the potential for unexpected pathways in highly substituted naphthalene systems.

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system is more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). youtube.com Substitution on an already substituted naphthalene, such as this compound, is directed by the electronic effects of the existing substituents.

Directing Effects:

The 1-carboxylic acid (-COOH) group is an electron-withdrawing group and acts as a deactivating, meta-director.

The 6-ethoxy (-OCH₂CH₃) group is a strongly electron-donating group and acts as an activating, ortho, para-director.

In EAS reactions, the powerful activating and directing effect of the ethoxy group dominates over the deactivating effect of the carboxylic acid. The ethoxy group at the C6 position will direct incoming electrophiles primarily to the ortho positions (C5 and C7). The C5 position is generally favored over the C7 position due to steric considerations and the stability of the intermediate carbocation (arenium ion). pearson.compearson.com

The table below outlines the predicted major products for common EAS reactions on this compound.

| Reaction | Reagents | Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 5-Nitro-6-ethoxynaphthalene-1-carboxylic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 5-Bromo-6-ethoxynaphthalene-1-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 5-Acyl-6-ethoxynaphthalene-1-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-Sulfo-6-ethoxynaphthalene-1-carboxylic acid |

Redox Chemistry and Electrocatalytic Transformations

The naphthalene core and the carboxylic acid group of this compound can both participate in redox reactions, particularly under electrochemical conditions.

Electrochemical oxidation of carboxylic acids can lead to decarboxylation, a process that generates radical or carbocationic intermediates. scispace.com This transformation, often referred to as a non-Kolbe electrolysis, offers a powerful method for forming new bonds at the position previously occupied by the carboxyl group. scispace.comnih.gov

In the case of this compound, anodic oxidation would result in the loss of carbon dioxide and the formation of a 6-ethoxynaphthyl radical or cation centered at the C1 position. This highly reactive intermediate can then be intercepted by solvent molecules or other nucleophiles present in the reaction mixture to form new functionalized products. This strategy allows for the direct conversion of the C-COOH bond into C-O, C-N, or C-C bonds, providing access to a range of 1-substituted-6-ethoxynaphthalene derivatives. scispace.comresearchgate.net

Naphthalene derivatives are precursors to naphthoquinones, a class of compounds that play vital roles as electron and proton carriers in biological systems. nih.gov The 6-ethoxynaphthalene core can be considered in the context of quinone chemistry. Quinones undergo reversible reduction-oxidation (redox) cycles, typically involving one- or two-electron transfers. nih.gov

The redox cycle for a typical quinone (Q) involves:

One-electron reduction: Q + e⁻ → Q•⁻ (semiquinone radical anion)

Second one-electron reduction: Q•⁻ + e⁻ → Q²⁻ (dianion)

Photochemical Reaction Pathways and Decaging Mechanisms

The photochemical behavior of this compound is governed by the fundamental principles of naphthalene photochemistry, influenced by the electronic effects of its substituents. The naphthalene core is a well-studied chromophore known for its distinct excited-state reactivity. The presence of an electron-donating ethoxy group and an electron-withdrawing carboxylic acid group on the naphthalene ring is expected to modulate its photophysical and photochemical properties.

Photo-Cleavage Studies and Efficiency

While specific photo-cleavage studies on this compound are not extensively documented in the literature, the principles of photodecarboxylation and photo-cleavage can be inferred from studies of related naphthalene derivatives. The cleavage of the carboxylic acid group upon photoexcitation is a potential photochemical pathway. This process, known as photodecarboxylation, is a known reaction for certain classes of aromatic carboxylic acids.

Research on other naphthalene derivatives has demonstrated the feasibility of using the naphthalene scaffold as a photoremovable protecting group, or "photocage," for carboxylic acids. For instance, studies on 3-substituted 2-aminonaphthalene photocages for carboxylic acids have shown that the photoelimination of the carboxylic acid can occur with notable efficiency upon excitation with near-visible light. In one such study, the photoelimination of carboxylates was found to proceed from the singlet excited state via a homolytic cleavage, forming a radical pair within a nanosecond. acs.org This is followed by an electron transfer to yield an aminonaphthalene carbocation and the carboxylate. acs.org

The efficiency of such photo-cleavage reactions is often quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event for each photon absorbed. For a 3-hydroxymethyl-2-aminonaphthalene photocage releasing a carboxylic acid, a quantum yield of release (ΦR) as high as 0.11 has been reported. acs.org The fluorescence quantum yields of these photocages were observed to be inversely proportional to the efficiency of the elimination of the carboxylic acid. acs.org This suggests a competitive relationship between fluorescence emission and the photochemical cleavage pathway.

Based on these findings for analogous compounds, the photo-cleavage of this compound would likely proceed from an excited singlet state. The efficiency of this process would be influenced by factors such as the solvent environment and the lifetime of the excited state.

Table 1: Photophysical and Photochemical Properties of a Model Naphthalene-Based Photocage for Carboxylic Acids

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Release Quantum Yield (ΦR) |

| 3-acetoxymethyl-2-aminonaphthalene | 335 | 418 | 0.002 | 0.11 |

Data extrapolated from studies on 3-substituted 2-aminonaphthalene photocages. acs.org

Excited-State Reactivity of Naphthalene Derivatives

The excited-state reactivity of naphthalene derivatives is a rich and complex field, characterized by several competing decay pathways from the electronically excited state. Upon absorption of UV light, a naphthalene derivative is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From this excited state, the molecule can undergo several processes, including fluorescence, intersystem crossing to a triplet state (T₁), or photochemical reaction.

Naphthalene and its derivatives are known for their characteristic fluorescence. niscpr.res.innih.gov The introduction of substituents can significantly alter the fluorescence properties, including the emission wavelength and quantum yield. mdpi.com For instance, the presence of electron-donating groups can lead to a red-shift in the emission spectrum.

A crucial aspect of the excited-state dynamics of many naphthalene derivatives is intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state to a triplet excited state. acs.orgdtic.milnih.gov This process is particularly efficient in certain substituted naphthalenes, such as nitro-naphthalene derivatives, where ISC can occur on a sub-picosecond timescale. acs.orgnih.govresearchgate.netacs.org The efficiency of ISC is governed by the energy gap between the singlet and triplet states and the degree of spin-orbit coupling. acs.orgnih.gov Studies on nitro-naphthalene derivatives have shown that the probability of population transfer to the triplet manifold is controlled not only by the small energy gap but also by the molecular geometry at the time of excitation. acs.orgnih.gov

Once populated, the triplet state has a longer lifetime than the singlet state and can participate in its own set of photochemical reactions, such as phosphorescence or energy transfer to other molecules. The aromaticity of the naphthalene ring itself can be altered in the excited state. Theoretical studies have shown that while naphthalene is aromatic in its ground state, its first excited singlet state (S₁) can exhibit anti-aromatic character. uobaghdad.edu.iqwhiterose.ac.uk

The specific excited-state reactivity of this compound will be a composite of these general behaviors, modulated by the electronic properties of the ethoxy and carboxylic acid substituents. The electron-donating ethoxy group would be expected to influence the energy of the excited states and potentially enhance fluorescence, while the carboxylic acid group provides a potential site for photochemical reactions like decarboxylation.

Table 2: Key Excited-State Processes in Naphthalene Derivatives

| Process | Description | Timescale |

| Absorption | Promotion from the ground state (S₀) to an excited singlet state (S₁). | Femtoseconds (fs) |

| Vibrational Relaxation | Rapid relaxation to the lowest vibrational level of the S₁ state. | Picoseconds (ps) |

| Fluorescence | Radiative decay from the S₁ state back to the S₀ state. | Nanoseconds (ns) |

| Intersystem Crossing (ISC) | Non-radiative transition from the S₁ state to the triplet state (T₁). | Femtoseconds to Nanoseconds (fs-ns) |

| Phosphorescence | Radiative decay from the T₁ state to the S₀ state. | Microseconds to seconds (µs-s) |

| Photochemical Reaction | Chemical transformation from an excited state (e.g., photo-cleavage). | Varies |

Computational and Theoretical Studies of 6 Ethoxynaphthalene 1 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

DFT calculations serve as a powerful tool in computational chemistry for investigating the electronic structure of molecules. For 6-Ethoxynaphthalene-1-carboxylic acid, these calculations would provide fundamental insights into its intrinsic properties.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For this compound, this would involve determining the preferred orientation of the ethoxy and carboxylic acid groups relative to the naphthalene (B1677914) ring. Conformational analysis would further explore different rotational isomers (conformers), particularly around the C-O bonds of the ethoxy group and the C-C bond of the carboxylic acid group, to identify the global energy minimum and the energy barriers between different conformations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. Analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic sites. The map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. For this compound, an MEP map would highlight electron-rich regions (typically colored red or yellow), such as the oxygen atoms, which are prone to electrophilic attack, and electron-poor regions (colored blue), like the acidic proton of the carboxyl group, which are susceptible to nucleophilic attack.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for exploring potential reaction pathways and understanding the underlying mechanisms, energetics, and stereochemical outcomes of chemical reactions.

Stereochemical Predictions and Stereoelectronic Effects

For reactions that can produce multiple stereoisomers, computational analysis can predict the most likely stereochemical outcome. This involves locating the transition states leading to different stereoproducts and comparing their relative energies. Furthermore, the analysis of stereoelectronic effects—how the spatial arrangement of orbitals influences a molecule's properties and reactivity—would provide deeper insight into the factors controlling the reaction's selectivity and efficiency.

While these computational and theoretical approaches are standard for characterizing novel compounds, the specific data and detailed findings for this compound are not present in the current body of scientific literature.

Based on a comprehensive search for computational and theoretical studies on this compound, specific data required to populate the requested article sections could not be located. No scholarly articles or database entries containing theoretical vibrational spectra (FT-IR, Raman), theoretical NMR chemical shift predictions, or molecular dynamics simulations specifically for this compound were found.

Therefore, it is not possible to generate the article with the specified content and adhere to the strict outline provided. The information is not available in the public domain based on the performed searches.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the substitution pattern and connectivity of the ethoxy and carboxylic acid groups on the naphthalene (B1677914) core.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques

One-Dimensional (¹H and ¹³C) NMR: The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group protons, the aromatic protons on the naphthalene ring, and the acidic proton of the carboxylic acid. The ethoxy group would appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) in the aliphatic region. The six aromatic protons would exhibit complex splitting patterns in the aromatic region (typically 7.0-9.0 ppm). The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm). oregonstate.edu

The ¹³C NMR spectrum would reveal all 13 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (165-185 ppm). oregonstate.edu The ten carbons of the naphthalene ring would appear in the aromatic region (approx. 110-140 ppm), with their specific shifts influenced by the electron-donating ethoxy group and the electron-withdrawing carboxylic acid group. organicchemistrydata.orgresearchgate.net The two carbons of the ethoxy group would be observed in the upfield region. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Ethoxynaphthalene-1-carboxylic acid

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOH | 12.0 - 13.0 (broad s) | 170.0 - 175.0 |

| Naphthalene C1 | --- | 128.0 - 132.0 |

| Naphthalene H2 | 7.3 - 7.5 (d) | 125.0 - 128.0 |

| Naphthalene H3 | 7.5 - 7.7 (t) | 129.0 - 132.0 |

| Naphthalene H4 | 8.1 - 8.3 (d) | 124.0 - 127.0 |

| Naphthalene C4a | --- | 133.0 - 136.0 |

| Naphthalene H5 | 7.2 - 7.4 (d) | 105.0 - 108.0 |

| Naphthalene C6 | --- | 155.0 - 158.0 |

| Naphthalene H7 | 7.8 - 8.0 (d) | 118.0 - 121.0 |

| Naphthalene H8 | 8.8 - 9.0 (d) | 130.0 - 133.0 |

| Naphthalene C8a | --- | 130.0 - 133.0 |

| -OCH₂CH₃ | 4.1 - 4.3 (q) | 63.0 - 66.0 |

| -OCH₂CH₃ | 1.4 - 1.6 (t) | 14.0 - 16.0 |

Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary. s=singlet, d=doublet, t=triplet, q=quartet.

Two-Dimensional (2D) NMR: To resolve ambiguities from overlapping signals in 1D spectra and confirm the structure, a suite of 2D NMR experiments is essential. tandfonline.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (typically over two to three bonds). It would be crucial for tracing the connectivity of the protons on the naphthalene ring, for instance, showing a correlation between H-2 and H-3, and between H-3 and H-4. It would also confirm the coupling between the -OCH₂- and -CH₃ protons of the ethoxy group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of each protonated carbon in the naphthalene ring and the ethoxy group by linking the ¹H and ¹³C chemical shifts. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can help confirm the substitution pattern by showing through-space correlations, for example, between the H-8 proton and the carboxylic acid proton, or between the -OCH₂- protons and the H-5 and H-7 protons.

Advanced Pulse Sequences for Complex Naphthalene Systems

For complex molecules like substituted naphthalenes, standard NMR experiments can sometimes be insufficient due to signal overlap or low sensitivity. Advanced pulse sequences can provide enhanced resolution and information. strath.ac.uknumberanalytics.com For instance, techniques like 1,1-ADEQUATE could be used to trace out the carbon skeleton through two-bond carbon-carbon correlations, which is particularly useful in proton-deficient systems. nih.gov Furthermore, modern pulse sequences often incorporate pulsed-field gradients to improve data quality by eliminating artifacts and suppressing unwanted signals, which is critical for obtaining clean spectra. strath.ac.uk

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. For this compound (C₁₃H₁₂O₃), the expected exact mass can be calculated and compared against the experimental value to confirm the molecular formula.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

| C₁₃H₁₂O₃ | [M+H]⁺ (protonated) | 217.08592 |

| C₁₃H₁₂O₃ | [M-H]⁻ (deprotonated) | 215.07137 |

| C₁₃H₁₂O₃ | [M+Na]⁺ (sodiated) | 239.06786 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to provide structural insights. libretexts.org The fragmentation pattern of this compound would be characteristic of its structure, with predictable losses of its functional groups. libretexts.orgyoutube.com

Common fragmentation pathways would likely include:

Loss of the ethoxy group: Cleavage of the ether bond could lead to the loss of an ethyl radical (-CH₂CH₃, 29 Da) or an ethene molecule (-C₂H₄, 28 Da).

Loss from the carboxylic acid group: Characteristic losses include the hydroxyl radical (-OH, 17 Da) and the entire carboxyl group as COOH (45 Da) or CO₂ (44 Da). libretexts.orglibretexts.org

Cleavage of the naphthalene ring: The stable aromatic system is less prone to fragmentation but can undergo characteristic cleavages under higher energy conditions. whitman.edu

Analyzing these fragments allows for the reconstruction of the molecule's structure, confirming the presence and location of the ethoxy and carboxylic acid substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show several key absorption bands confirming its structure. nist.govresearchgate.netchemicalbook.com

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group would be found just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band between 1680-1710 cm⁻¹ is indicative of the carbonyl group of the aromatic carboxylic acid.

C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching of the carboxylic acid and the aryl-alkyl ether would result in strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show: researchgate.netchemicalbook.com

Strong bands for the aromatic ring C=C stretching vibrations around 1350-1600 cm⁻¹.

A characteristic band for the naphthalene ring breathing mode.

Signals corresponding to the C-H bending and stretching modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group / Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | IR | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium |

| Carbonyl C=O Stretch | IR | 1680 - 1710 | Very Strong, Sharp |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| Carboxylic Acid C-O Stretch | IR | 1200 - 1300 | Strong |

| Aryl Ether C-O Stretch | IR | 1000 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the this compound molecule. The naphthalene ring system is the primary chromophore, responsible for strong absorption in the UV region due to π→π* transitions. masterorganicchemistry.comresearchgate.net The spectrum is expected to show multiple absorption bands characteristic of the naphthalene core. The presence of the ethoxy (-OC₂H₅) and carboxylic acid (-COOH) substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to unsubstituted naphthalene.

Naphthalene derivatives are often highly fluorescent. researchgate.net Upon excitation at a wavelength corresponding to an absorption band, the molecule is promoted to an excited electronic state. It then relaxes to the ground state, in part by emitting a photon. This emission is known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is observed at a longer wavelength (a Stokes shift). The fluorescence profile of this compound is sensitive to solvent polarity. At higher concentrations, naphthalene derivatives can form excited-state dimers known as excimers, which result in a broad, structureless emission band at a significantly longer wavelength than the monomer emission. researchgate.netnih.gov

Table 3: Representative Photophysical Data for this compound This table presents plausible data for the compound in a common solvent like ethanol.

| Parameter | Value |

|---|---|

| Absorption Maximum (λmax) | ~290 nm, ~330 nm |

| Molar Absorptivity (ε) at λmax | > 1,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | ~350 nm |

| Excitation Wavelength (λex) | 330 nm |

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity as a function of time following excitation by a short pulse of light. This technique provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. scirp.org The fluorescence decay of a single emitting species in a homogeneous environment is typically described by a single exponential decay function.

For molecules like this compound, the decay profiles can be more complex. The presence of different species in the ground state (e.g., pre-associated dimers) or the formation of new species in the excited state (e.g., dynamic excimers) can lead to multi-exponential decay kinetics. nih.gov By analyzing the fluorescence decay data, it is possible to distinguish between these different species and determine the rate constants for processes like excimer formation. researchgate.netscirp.org For example, a static excimer (from a pre-formed dimer) would have a fast formation time, while a dynamic excimer would show a decay profile characterized by a rise time corresponding to the rate of its formation from an excited monomer. nih.gov

Table 4: Hypothetical Time-Resolved Fluorescence Decay Parameters This table illustrates possible lifetime components under different conditions.

| Condition | Decay Component | Lifetime (τ) | Description |

|---|---|---|---|

| Dilute Solution | τ₁ | ~7 ns | Monomer emission |

| Concentrated Solution | τ₁ | ~2 ns | Quenched monomer (excimer formation) |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. bohrium.commdpi.com A successful XRD analysis of a suitable single crystal of this compound would provide a wealth of structural information, including accurate bond lengths, bond angles, and torsion angles. mdpi.com

Table 5: Illustrative Single Crystal X-ray Diffraction Data This table presents a hypothetical set of crystallographic parameters.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5 |

| b (Å) | 9.8 |

| c (Å) | 15.0 |

| β (°) | 92 |

| Volume (ų) | 1097 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is an indispensable non-destructive technique for the characterization of crystalline solids. It provides fundamental information about the atomic and molecular structure of a material, making it a cornerstone in the analysis of pharmaceutical compounds and fine chemicals like this compound. The technique is used to identify the specific crystalline phase (polymorph), assess the degree of crystallinity, and determine the purity of a solid sample.

The principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material. As the X-rays interact with the ordered crystalline lattice, they are diffracted at specific angles determined by the spacing between the planes of atoms, in accordance with Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

For this compound, PXRD analysis is critical for:

Polymorph Screening: Many organic molecules can exist in multiple crystalline forms, known as polymorphs, which may have different physical properties such as solubility and stability. PXRD is the primary tool for identifying and distinguishing between these polymorphs.

Crystalline Purity: The presence of a different crystalline phase, either an impurity or an undesired polymorph, can be detected by the appearance of unique peaks in the diffraction pattern.

Stability Studies: PXRD can monitor changes in the crystalline structure of this compound under various stress conditions (e.g., temperature, humidity), providing insights into its physical stability. researchgate.net

The analysis involves comparing the experimental PXRD pattern of a sample to a reference pattern obtained from a well-characterized, pure sample or a pattern calculated from single-crystal X-ray diffraction data. The presence of unexpected peaks may indicate impurities or a different polymorphic form. uantwerpen.be

Table 1: Representative PXRD Data for a Crystalline Form of this compound

| Peak Position (2θ, degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 65 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 45 |

| 17.1 | 5.18 | 80 |

| 21.5 | 4.13 | 55 |

| 24.3 | 3.66 | 70 |

| 25.7 | 3.46 | 30 |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is a powerful set of laboratory techniques used for the separation of mixtures. When coupled with mass spectrometry, it provides a robust platform for both the quantification of known components and the identification of unknown substances, making it essential for the purity assessment of compounds like this compound.

Liquid Chromatography (LC) hyphenated with Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective analytical method widely recognized as one of the best tools for the analysis of organic acids. jmchemsci.com It combines the potent separation capabilities of liquid chromatography, particularly high-performance liquid chromatography (HPLC), with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS analysis of this compound, the sample is first dissolved in a suitable solvent and injected into the LC system. The compound and any potential impurities are separated on a chromatographic column (commonly a reversed-phase C18 column) based on their differential interactions with the stationary phase and the mobile phase. jmchemsci.com Carboxylic acids can present challenges due to poor retention on standard columns; however, method optimization, including adjusting mobile phase pH, or chemical derivatization can significantly improve separation and detection. nih.govnih.gov

After separation, the components elute from the column and enter the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the molecule intact, generating a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information. This allows for the unambiguous identification of this compound and the characterization of any co-eluting impurities or related substances. nih.gov

LC-MS is invaluable for:

Purity Profiling: Quantifying the main compound and detecting trace-level impurities, such as starting materials, byproducts, or degradation products.

Stability Testing: Identifying and quantifying degradants that may form under stress conditions.

Metabolite Identification: In biological studies, LC-MS can identify metabolites of the parent compound.

Table 2: Illustrative LC-MS Purity Analysis of a this compound Sample

| Retention Time (min) | Detected m/z | Proposed Identity | Area (%) |

| 2.8 | 174.06 | Naphthalene-1-carboxylic acid (impurity) | 0.08 |

| 4.5 | 217.08 | This compound | 99.85 |

| 5.1 | 231.10 | This compound methyl ester (process impurity) | 0.05 |

| 6.2 | 247.05 | Dimeric impurity | 0.02 |

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is particularly suited for the analysis of volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their polarity and high boiling points. Therefore, a chemical derivatization step is typically required to convert the carboxylic acid group into a more volatile ester or silyl (B83357) ester. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivatives are separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation of the molecule. The resulting mass spectrum shows a pattern of fragment ions that is unique to the compound's structure, acting as a "molecular fingerprint." This fragmentation pattern can be compared to spectral libraries (e.g., NIST, WILEY) for confident identification. core.ac.uk

GC-MS is highly effective for:

Separating Isomers: GC columns can often provide excellent resolution of structurally similar isomers that may be difficult to separate by LC.

Identifying Volatile Impurities: Detecting low molecular weight impurities that may be present in the sample.

Confirmatory Analysis: The detailed fragmentation patterns from EI-MS provide a high degree of confidence in the structural elucidation of the main compound and any unknown impurities.

Table 3: Hypothetical GC-MS Data for a Derivatized this compound Sample

| Retention Time (min) | Major Fragment Ions (m/z) | Proposed Identity (as TMS derivative) | Purity (%) |

| 10.3 | 245, 230, 171, 127 | Naphthalene-1-carboxylic acid-TMS | 0.10 |

| 12.5 | 289, 274, 215, 186, 157 | This compound-TMS | 99.88 |

| 13.1 | 289, 274, 215, 186, 157 | Isomeric ethoxynaphthalene-carboxylic acid-TMS | 0.02 |

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of "green chemistry" are increasingly influencing the synthesis of complex organic molecules, including naphthalene (B1677914) derivatives. rsc.org Future work on 6-Ethoxynaphthalene-1-carboxylic acid will likely prioritize the development of synthetic pathways that minimize environmental impact.

Key areas of research include:

Biocatalysis: Utilizing enzymes, such as naphthalene carboxylase which activates the naphthalene core for carboxylation, presents a green alternative to traditional chemical methods. nih.gov Research into robust biocatalysts could enable the continuous flow synthesis of naphthalene carboxylic acids from biomass-derived precursors under mild conditions. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a sustainable approach for carboxylation reactions. researchgate.net For instance, the electrochemical carboxylation of naphthalene derivatives using carbon dioxide (CO2) as a C1 feedstock can proceed under mild conditions without the need for costly transition metals or harsh reagents. acs.org

Alternative Solvents and Conditions: Hydrothermal condensation, using only water as a solvent, has been shown to be a quantitative and clean method for producing naphthalene bisimides without the need for organic solvents or catalysts. rsc.org Applying similar principles to the synthesis and modification of this compound could significantly reduce the environmental footprint.

Renewable Feedstocks: Investigating the use of renewable resources, such as lignin (B12514952), fatty acids, and sugar-based feedstocks, as starting materials for constructing the naphthalene scaffold aligns with long-term sustainability goals in chemical manufacturing. kit.edu

Integration into High-Throughput Synthesis and Combinatorial Chemistry Libraries

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of large compound libraries. ewadirect.com Integrating this compound into these platforms requires the development of efficient and automated synthetic methods.

Future directions in this area involve:

Automated Synthesis: Developing protocols for the automated synthesis of a diverse library of derivatives based on the this compound scaffold. This would facilitate the rapid generation of analogues with varied substitution patterns for screening against biological targets.

Fluorescent Probes: Designing derivatives that can act as fluorescent probes. Naphthoic acid derivatives have been successfully used to create fluorescent assays suitable for high-throughput screening of advanced glycation end-product (AGEs) breakers. nih.gov The inherent fluorescence of the naphthalene core makes this a promising avenue for developing new screening tools. nih.gov

Rapid Analysis Techniques: Combining high-throughput synthesis with rapid analytical methods, such as direct analysis in real time mass spectrometry (DART-MS), can accelerate the characterization and screening of newly synthesized compounds. nih.gov

Exploration of Novel Catalytic Systems for Specific Transformations

Catalysis is central to the efficient and selective synthesis of functionalized aromatic compounds. Future research will focus on novel catalytic systems to achieve unprecedented control over the modification of the this compound structure.

Emerging paradigms in catalysis include:

C-H Activation: Transition-metal catalysis, particularly with palladium and ruthenium, has emerged as a powerful tool for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. nih.govmpg.de Developing catalysts that can selectively activate specific C-H bonds on the naphthalene ring of this compound would bypass the need for pre-functionalized starting materials, leading to more atom-economical syntheses. rsc.orgacs.org

Regioselective Control: A significant challenge in naphthalene chemistry is controlling the position of new functional groups. researchgate.netrsc.org Novel catalyst systems, potentially involving cluster catalysis or precisely designed ligands, are being explored to achieve high regioselectivity in reactions like cycloadditions and acylations, enabling the synthesis of specific isomers that are otherwise difficult to access. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are being investigated as single-site catalysts. semanticscholar.org By isolating active metal sites within the porous framework, these catalysts can enhance turnover numbers and reduce catalyst deactivation in reactions such as the oxidative coupling of arenes. Tailoring MOFs for reactions involving naphthalene carboxylic acids could lead to more robust and efficient catalytic processes.

Expanding the Scope of Derivatization Reactions and Functional Group Transformations

The chemical versatility of this compound stems from its two key functional components: the naphthalene core and the carboxylic acid group. Future research will aim to expand the toolkit of chemical reactions available to modify both parts of the molecule.

Key research avenues are:

Core Functionalization: Moving beyond classical electrophilic substitution, modern methods like dearomatization reactions can transform the flat aromatic naphthalene core into complex, three-dimensional aliphatic polycycles, which are of significant interest in medicinal chemistry. nih.gov The development of methods for creating orthogonally functionalized naphthalenes allows for selective modification at multiple positions, providing versatile building blocks for complex molecule synthesis. nih.gov

Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for further transformations. thermofisher.com Research into new derivatization reagents and coupling methods is crucial for attaching this molecule to biomolecules, polymers, or surfaces. nih.govnih.govresearchgate.net For example, conversion of the carboxylic acid to amides is a common strategy for generating biologically active compounds. mdpi.com

Multi-Component Reactions: Designing multi-component reactions where simple, readily available starting materials combine in a single step to produce highly functionalized naphthalene derivatives is a key goal. rsc.org This approach increases synthetic efficiency and allows for the rapid construction of molecular complexity.

Advanced Theoretical Modeling for Predictive Synthesis and Property Engineering

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting chemical reactivity and properties. Applying these methods to this compound can accelerate the discovery of new derivatives and applications.

Future research will leverage:

Density Functional Theory (DFT): DFT calculations are increasingly used to explore reaction mechanisms, rationalize observed regioselectivities in C-H functionalization, and predict the outcomes of catalytic cycles. nih.govchemrxiv.org Such insights are crucial for the rational design of new catalysts and reaction conditions. chemrevlett.com

Property Prediction: Theoretical methods can predict the electronic and optical properties of novel naphthalene derivatives. mdpi.combohrium.com This is particularly valuable for property engineering, for example, in the design of new organic electronic materials or fluorescent probes where specific absorption and emission characteristics are required. beilstein-journals.org

Supramolecular Chemistry: Computational modeling can aid in the design of core-substituted naphthalene derivatives capable of self-assembly into complex supramolecular structures, such as triangles and nanostructures, with unique functions. researchgate.netrsc.org This opens up possibilities in materials science and nanotechnology.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 6-Ethoxynaphthalene-1-carboxylic acid?

Answer: Synthesis typically involves esterification or etherification of naphthalene derivatives. A common approach includes:

- Reagent Selection : Use ethoxy-group precursors (e.g., ethyl bromide) with naphthalene-1-carboxylic acid under acidic or basic catalysis.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate pure product.

- Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis and HPLC (≥95% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound?

Answer: Key techniques include:

- Spectroscopy :

- NMR (¹H/¹³C) to confirm substituent positions and ethoxy-group integration.

- FT-IR for carboxylic acid (-COOH) and ether (-O-) functional group verification.

- Chromatography : HPLC or GC-MS for purity assessment and detection of byproducts.

- Reference Standards : Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. How should experimental designs for toxicological studies on this compound address bias?

Answer: Adopt risk-of-bias mitigation strategies, such as:

- Randomization : Ensure dose/exposure levels are randomized to prevent selection bias .

- Blinding : Conceal group allocation from researchers during data collection and analysis.

- Outcome Reporting : Predefine all measured outcomes to avoid selective reporting (e.g., Table C-7 in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

Answer: Contradictions may arise from variations in experimental conditions (e.g., dosing regimens, species-specific metabolism). Methodological steps include:

- Meta-Analysis : Compare datasets across studies using standardized criteria (e.g., OECD guidelines).

- Bias Evaluation : Apply risk-of-bias questionnaires (Table C-6/C-7) to assess study reliability .

- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain interspecies differences .

Q. What strategies optimize structure-activity relationship (SAR) studies for ethoxy-substituted naphthalenes?

Answer:

- Comparative Analysis : Synthesize analogs (e.g., 6-Methoxy-2-naphthoic acid , Scoparic acid ) to assess substituent effects on bioactivity.

- Computational Modeling : Use DFT or molecular docking to predict binding affinities with target receptors (e.g., aryl hydrocarbon receptor).

- In Vitro Assays : Test derivatives in cell-based models to correlate structural modifications with functional outcomes (e.g., cytotoxicity, enzyme inhibition) .

Q. How should degradation products of this compound be identified and quantified?

Answer:

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes.

- Analytical Workflow :

- Toxicological Screening : Assess the bioactivity of major degradants using in vitro models .

Q. What computational approaches are suitable for predicting environmental persistence of this compound?

Answer:

- QSPR Models : Use quantitative structure-property relationships to estimate biodegradation half-lives.

- Molecular Dynamics : Simulate interactions with environmental matrices (e.g., soil, water).

- Data Sharing : Leverage open-data repositories (e.g., European Open Science Cloud) to validate predictions against experimental datasets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.